![molecular formula C21H16F3N3O3 B611245 S1P1 Agonist III CAS No. 1324003-64-6](/img/structure/B611245.png)
S1P1 Agonist III
Vue d'ensemble
Description
S1P1 Agonist III is a small molecule that controls the biological activity of the S1P1 Receptor . It is primarily used for biochemical applications .
Synthesis Analysis
The synthesis of this compound involves the use of a small molecule/inhibitor . The exact synthesis process is not detailed in the available sources.
Molecular Structure Analysis
The molecular structure of this compound has been studied using various techniques such as all-atom molecular dynamics simulations . These studies have provided insights into the receptor’s activation scheme and the role of water molecules in the receptor’s central part .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 415.37 and is a solid substance . It is soluble in DMSO at 62.5 mg/mL when ultrasonicated .
Applications De Recherche Scientifique
S1P1 Agonist Development and Biological Properties
- S1P1 agonists have been extensively studied for their role in immunosuppression, particularly in the context of S1P-driven signaling, which regulates cell proliferation, angiogenesis, endothelial cell chemotaxis, immune cell trafficking, and mitogenesis. The development of S1P1 receptor (S1P1-R) agonist molecules has shown promising clinical outlooks in transplantation, inflammation, cancer, and autoimmune settings, although more research is needed to confirm their safety profile improvement over existing drugs like FTY720 (Roberts, Guerrero, Urbano, & Rosen, 2013).
Molecular Interaction and Selectivity
- Molecular modeling and mutagenesis studies have been conducted to understand the selectivity between S1P1 and S1P3 receptors. These studies have aided in the development of more selective S1P1 receptor agonists with immunosuppressive properties and improved safety profiles, which are crucial for treating conditions with minimal acute toxicity and bradycardia (Deng et al., 2007).
Lymphocyte Recirculation and Heart Rate Regulation
- S1P1 receptor agonists have been found to regulate lymphocyte recirculation and heart rate. Studies have shown that selective agonism of the S1P1 receptor is sufficient to control lymphocyte recirculation, and S1P3, not S1P1, is implicated in sinus bradycardia. This suggests the potential of S1P1-selective agonists to serve as immunosuppressive agents with a safer therapeutic window (Sanna, Liao, Jo, et al., 2004).
Modulation of Autoimmune Responses
- Research on S1P1 receptor antagonists and agonists has shown their potential in modulating autoimmune responses. For instance, S1P1 antagonism can induce lymphocyte sequestration in lymph nodes similar to S1P1 agonists while upregulating S1P1 on lymphocytes and endothelial cells, suggesting a potential therapeutic approach for autoimmune diseases like multiple sclerosis (Cahalan et al., 2013).
Lymphocyte Migration Inhibition
- S1P1 receptor agonists have been observed to inhibit lymphocyte migration across endothelial barriers, impacting the immune response and lymphocyte recirculation. This has implications for treatments targeting immune system regulation (Wei et al., 2005).
Mécanisme D'action
Target of Action
The primary target of S1P1 Agonist III is the Sphingosine-1-phosphate receptor 1 (S1P1) . This receptor is a G-protein-coupled receptor (GPCR) that plays a crucial role in the immune system . It is involved in several cellular and physiological events, including lymphocyte/hematopoietic cell trafficking .
Mode of Action
This compound, as an agonist, binds to the S1P1 receptors. This binding leads to the internalization of the receptor . The agonist binding of S1PR1 results in phosphorylation of its serine-rich C terminus and subsequent internalization via β-arrestin-mediated clathrin-coated vesicles . This prevents certain lymphoid immune cells from being excreted into the blood and reaching the central nervous system (CNS), leading to lymphopenia .
Biochemical Pathways
The S1P1 receptor is involved in the Sphingosine-1-phosphate (S1P) signaling pathway . The activation of S1P1 by S1P promotes lymphocyte egress from lymphoid organs, a process critical for immune surveillance and T cell effector activity . The S1P-S1PR pathway is involved in the pathogenesis of immune-mediated diseases . The S1P1 modulators lead to receptor internalization, subsequent ubiquitination, and proteasome degradation, which renders lymphocytes incapable of following the S1P gradient and prevents their access to inflammation sites .
Pharmacokinetics
For instance, Ponesimod, another S1P1 receptor modulator, is known to have fast and almost complete oral absorption with an absolute oral bioavailability of 84%, reaching peak plasma and blood concentrations within 2–4 hours . It is highly metabolized, and the parent compound along with its two major (non-clinically active) metabolites are mainly excreted in the feces (recovery: 57.3–79.6%) and to a lesser extent in the urine (recovery: 10.3–18.4%) .
Result of Action
The action of this compound leads to significant anti-inflammatory effects . By limiting the lymphocyte circulation, these agents exert significant anti-inflammatory effects; through direct CNS effects they may provide additional therapeutic benefits . The binding of S1P1 agonists internalizes the receptor, leading to inhibition of the egress of lymphocytes from lymph nodes, reducing the number of lymphocytes in peripheral blood and preventing their circulation to sites of inflammation .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factorsgraft disease, and organ transplant . The effectiveness of these modulators can vary based on the specific disease condition and the individual patient’s immune response .
Orientations Futures
The future development of this drug class is aiming for more selective modulators than the current S1P1 Agonists . S1P1 receptor modulators are the newest class of oral small molecules to be approved by the US Food and Drug Administration (FDA) for the treatment of ulcerative colitis (UC) and are currently being studied in Crohn’s disease .
Propriétés
IUPAC Name |
4-methoxy-N-[[4-phenyl-3-(trifluoromethyl)phenyl]carbamoyl]pyridine-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16F3N3O3/c1-30-18-9-10-25-12-16(18)19(28)27-20(29)26-14-7-8-15(13-5-3-2-4-6-13)17(11-14)21(22,23)24/h2-12H,1H3,(H2,26,27,28,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLDQTQOMWDNTNN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=NC=C1)C(=O)NC(=O)NC2=CC(=C(C=C2)C3=CC=CC=C3)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16F3N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.